molecular formula C17H17ClN2O3 B4964279 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide

3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide

Cat. No. B4964279
M. Wt: 332.8 g/mol
InChI Key: SUUGDOZAHKLVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide, also known as CDMB, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields.

Scientific Research Applications

3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and drug discovery. In cancer research, 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide has been found to protect neurons against oxidative stress and inflammation. In drug discovery, 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide has been used as a lead compound to design and develop new drugs with improved efficacy and safety.

Mechanism of Action

3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation. In addition, 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In neurodegenerative diseases, 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide has been found to protect neurons against oxidative stress and inflammation by activating the Nrf2 pathway. 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide has also been found to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has low toxicity and can be used at low concentrations. However, 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide has some limitations for lab experiments. It is a hydrophobic compound that may require the use of organic solvents for its dissolution. It also has limited solubility in water, which may limit its use in aqueous-based assays.

Future Directions

3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide has great potential for future research in various fields. Some of the future directions include:
1. Design and synthesis of new 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide analogs with improved efficacy and safety.
2. Development of 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide-based drug delivery systems for targeted drug delivery.
3. Investigation of the role of 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide in epigenetic regulation and gene expression.
4. Study of the pharmacokinetics and pharmacodynamics of 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide in animal models and humans.
5. Investigation of the potential use of 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide is a chemical compound that has been extensively studied for its potential applications in various fields. It has been found to have several biological effects and has great potential for future research. The synthesis method has been optimized to yield high purity and high yield of 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide. Further research is needed to fully understand the mechanism of action and potential applications of 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide.

Synthesis Methods

The synthesis of 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide involves the reaction between 4-chloro-3,5-dimethylphenol and phosgene to form 4-chloro-3,5-dimethylphenyl chloroformate. This intermediate is then reacted with 4-aminobenzamide to form 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide. The synthesis method has been optimized to yield high purity and high yield of 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide.

properties

IUPAC Name

3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-10-6-14(7-11(2)16(10)18)23-9-15(21)20-13-5-3-4-12(8-13)17(19)22/h3-8H,9H2,1-2H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUGDOZAHKLVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide

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